Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core substituted with a propyl ester group, a methyl group at position 2, and a 4,5-dimethoxy-2-nitrophenyl moiety at position 2. This compound is structurally related to pharmacologically active PHQs, which are known for roles in calcium channel modulation and enzyme inhibition (e.g., α-glucosidase) . Its nitro and dimethoxy groups confer distinct electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C22H26N2O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H26N2O7/c1-5-9-31-22(26)19-12(2)23-14-7-6-8-16(25)21(14)20(19)13-10-17(29-3)18(30-4)11-15(13)24(27)28/h10-11,20,23H,5-9H2,1-4H3 |
InChI Key |
UIJBICWGAFKPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to form the final product. The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium borohydride and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the quinoline ring can interact with various biological receptors. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Key Compounds Compared
Notes:
α-Glucosidase Inhibition
The target compound’s nitro group may enhance inhibitory potency over methoxy- or bromo-substituted analogues by stabilizing enzyme-substrate interactions via charge transfer. For example:
Crystallographic and Stability Data
- Hydrogen Bonding : The nitro group in the target compound may participate in C–H···O interactions, stabilizing crystal packing (cf. Etter’s graph-set analysis in ).
- Melting Points : Propyl esters (e.g., : ~190–235°C) generally exhibit higher melting points than ethyl analogues (: 190–191°C) due to increased van der Waals interactions .
Spectroscopic Signatures
- ¹H NMR : The target compound’s nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic H), distinct from methoxy (δ ~3.8 ppm) or bromo analogues (δ ~7.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
